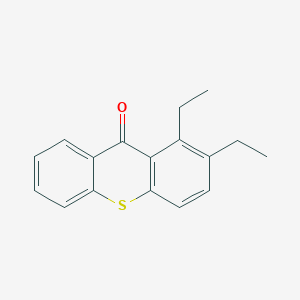

9H-Thioxanthen-9-one, diethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9H-Thioxanthen-9-one, diethyl- is an organic compound belonging to the thioxanthone family. It is characterized by its yellow to orange crystalline appearance and is known for its photoinitiating properties. This compound is widely used in various industrial applications, particularly in the field of photopolymerization.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

9H-Thioxanthen-9-one, diethyl- can be synthesized through several methods. One common synthetic route involves the reaction of diphenylsulfoxide with 2,4-diethylthioxanthene-9-one in the presence of trifluoromethanesulfonic anhydride. This reaction is typically carried out in dichloromethane at temperatures ranging from -70°C to -60°C, followed by gradual warming to room temperature and stirring for several hours .

Industrial Production Methods

Industrial production of 9H-Thioxanthen-9-one, diethyl- often involves large-scale photochemical processes. These processes utilize visible light or UV radiation to initiate the reaction, making the compound suitable for applications in photopolymerization and other photochemical industries .

Analyse Des Réactions Chimiques

Types of Reactions

9H-Thioxanthen-9-one, diethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thioxanthene derivatives.

Substitution: It can undergo substitution reactions, particularly with halogens and amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation can be achieved using bromine or chlorine, while amination can be carried out using amine derivatives.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thioxanthene derivatives.

Substitution: Halogenated and aminated thioxanthone derivatives.

Applications De Recherche Scientifique

Applications in Organic Synthesis

9H-Thioxanthen-9-one, diethyl-, serves as a crucial intermediate in the synthesis of various thioxanthene derivatives. Notable applications include:

- Synthesis of Substituted Thioxanthenes :

- Production of Cationic Photoinitiators :

- Synthesis of Advanced Materials :

Photoinitiator Applications

The compound's role as a photoinitiator is particularly notable in the field of UV-curable coatings and inks. Its ability to initiate polymerization upon UV exposure makes it valuable for:

- Coatings : Used in producing durable coatings that require rapid curing.

- Adhesives : Enhances the performance of adhesives through quick setting times.

The purity of commercially available 2,4-diethylthioxanthen-9-one is typically above 95%, ensuring effectiveness in these applications .

Case Study 1: Synthesis of Cationic Photoinitiators

In a study involving the synthesis of cationic photoinitiators, 10 grams of 2,4-diethylthioxanthen-9-one was dissolved in a solvent mixture and reacted with ceric ammonium nitrate. The resulting product was characterized by its yellow solid form after purification processes, demonstrating its utility in producing effective photoinitiators for industrial applications .

Case Study 2: Bromination Reaction for Thioxanthene Derivatives

A detailed procedure documented the synthesis of 2,4-bis(1-bromoethyl)thioxanthene-9-one from diethylthioxanthenone through a bromination reaction involving N-bromosuccinimide. This reaction showcased the compound's versatility as an intermediate for generating complex thioxanthene derivatives .

Mécanisme D'action

The primary mechanism of action of 9H-Thioxanthen-9-one, diethyl- involves its ability to absorb UV light. Upon exposure to UV radiation, the compound absorbs energy and undergoes electronic excitation. This excited state can deactivate through various pathways, including the emission of light (fluorescence) or the transfer of energy to other molecules. This property makes it an effective photoinitiator in photopolymerization processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Isopropylthioxanthone (ITX): Another thioxanthone derivative used as a photoinitiator.

2,4-Diethylthioxanthone: A closely related compound with similar photoinitiating properties.

Uniqueness

9H-Thioxanthen-9-one, diethyl- is unique due to its specific substitution pattern, which enhances its photoinitiating efficiency and makes it particularly suitable for applications requiring high sensitivity to UV light. Its ability to undergo various chemical reactions also adds to its versatility in different scientific and industrial applications .

Propriétés

Numéro CAS |

100752-97-4 |

|---|---|

Formule moléculaire |

C17H16OS |

Poids moléculaire |

268.4 g/mol |

Nom IUPAC |

1,2-diethylthioxanthen-9-one |

InChI |

InChI=1S/C17H16OS/c1-3-11-9-10-15-16(12(11)4-2)17(18)13-7-5-6-8-14(13)19-15/h5-10H,3-4H2,1-2H3 |

Clé InChI |

GJZFGDYLJLCGHT-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C2=C(C=C1)SC3=CC=CC=C3C2=O)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.